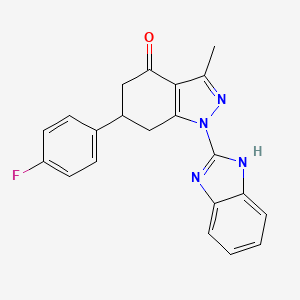

1-(1H-benzimidazol-2-yl)-6-(4-fluorophenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(1H-benzimidazol-2-yl)-6-(4-fluorophenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole moiety, a fluorophenyl group, and a tetrahydroindazole core, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-benzimidazol-2-yl)-6-(4-fluorophenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which can be synthesized from o-phenylenediamine and an appropriate aldehyde under acidic conditions. The fluorophenyl group is introduced via a nucleophilic substitution reaction, often using a fluorinated benzene derivative. The final step involves the cyclization of the intermediate compounds to form the tetrahydroindazole ring, which can be achieved under basic conditions with appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity. Solvent selection and recycling, as well as waste management, are crucial considerations in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(1H-benzimidazol-2-yl)-6-(4-fluorophenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the benzimidazole or indazole rings, leading to partially or fully reduced products.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the fluorophenyl group and the benzimidazole moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Halogenated solvents and bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are typical reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various hydrogenated derivatives. Substitution reactions can introduce different functional groups, altering the compound’s properties.

Scientific Research Applications

Chemistry

In chemistry, 1-(1H-benzimidazol-2-yl)-6-(4-fluorophenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medical research, this compound is explored for its potential pharmacological properties. Studies have investigated its role as an enzyme inhibitor, antimicrobial agent, and anticancer compound. Its ability to interact with various biological targets makes it a promising candidate for drug development.

Industry

Industrially, the compound may be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity. Its fluorinated phenyl group can impart desirable properties like increased resistance to degradation and improved performance in harsh environments.

Mechanism of Action

The mechanism of action of 1-(1H-benzimidazol-2-yl)-6-(4-fluorophenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the benzimidazole moiety may participate in hydrogen bonding with the target protein.

Comparison with Similar Compounds

Similar Compounds

1-(1H-benzimidazol-2-yl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one: Lacks the fluorophenyl group, which may reduce its binding affinity and reactivity.

6-(4-fluorophenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one: Lacks the benzimidazole moiety, potentially altering its biological activity and chemical reactivity.

1-(1H-benzimidazol-2-yl)-6-phenyl-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one: Similar structure but without the fluorine atom, which can affect its chemical properties and interactions.

Uniqueness

The presence of both the benzimidazole and fluorophenyl groups in 1-(1H-benzimidazol-2-yl)-6-(4-fluorophenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one makes it unique. These groups contribute to its high reactivity, potential biological activity, and versatility in various applications. The fluorine atom, in particular, can enhance the compound’s stability and binding interactions, making it a valuable compound for further research and development.

Biological Activity

The compound 1-(1H-benzimidazol-2-yl)-6-(4-fluorophenyl)-3-methyl-1,5,6,7-tetrahydro-4H-indazol-4-one belongs to a class of heterocyclic compounds that have garnered attention due to their potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzimidazole moiety and a tetrahydroindazole core. Its molecular formula is C19H18FN3, and it has a molecular weight of approximately 315.37 g/mol. The presence of the 4-fluorophenyl group is significant as fluorine can enhance the lipophilicity and biological activity of organic compounds.

Research has indicated that compounds similar to This compound exhibit inhibitory activity against various enzymes, particularly human neutrophil elastase (HNE) . HNE is a serine protease involved in inflammatory processes and is associated with diseases such as chronic obstructive pulmonary disease (COPD) and certain cancers.

In a study published in Nature, derivatives of the tetrahydroindazole scaffold were synthesized and evaluated for their HNE inhibitory activity, showing Ki values in the low nanomolar range (6–35 nM), indicating potent inhibition . The compound's mechanism includes competitive inhibition, which was confirmed through kinetic studies using Lineweaver–Burk plots.

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties. For instance, derivatives containing the indazole core have been evaluated for antibacterial and antifungal activities. In vitro studies revealed that these compounds exhibit significant inhibitory effects against various pathogens, suggesting their potential as antimicrobial agents .

Cytotoxicity and Therapeutic Potential

The cytotoxic effects of This compound were assessed in several cancer cell lines. Results indicated that the compound could induce apoptosis in cancer cells while sparing normal cells, highlighting its selectivity and potential for therapeutic applications in oncology.

Case Study 1: Inhibition of HNE

In a recent study focusing on the synthesis of novel HNE inhibitors based on the tetrahydroindazole framework, several derivatives were tested for their biological activity. Among them, one derivative exhibited a Ki value of 6 nM against HNE and demonstrated a half-life exceeding one hour in aqueous buffer conditions . This stability is crucial for therapeutic applications as it suggests prolonged action within biological systems.

Case Study 2: Antimicrobial Evaluation

Another investigation evaluated the antimicrobial efficacy of indazole derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their viability as alternative treatments for bacterial infections .

Data Table: Summary of Biological Activities

Properties

Molecular Formula |

C21H17FN4O |

|---|---|

Molecular Weight |

360.4 g/mol |

IUPAC Name |

1-(1H-benzimidazol-2-yl)-6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-indazol-4-one |

InChI |

InChI=1S/C21H17FN4O/c1-12-20-18(10-14(11-19(20)27)13-6-8-15(22)9-7-13)26(25-12)21-23-16-4-2-3-5-17(16)24-21/h2-9,14H,10-11H2,1H3,(H,23,24) |

InChI Key |

CWARCWGWSFEGTE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C2=C1C(=O)CC(C2)C3=CC=C(C=C3)F)C4=NC5=CC=CC=C5N4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.